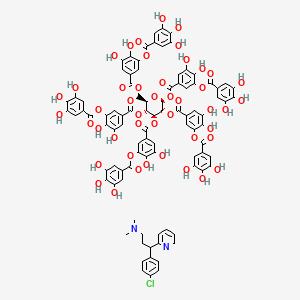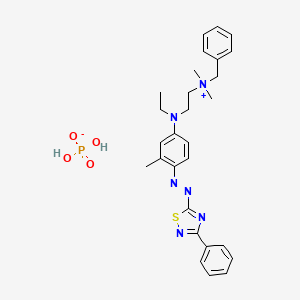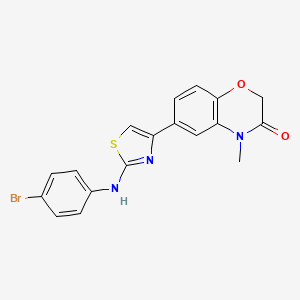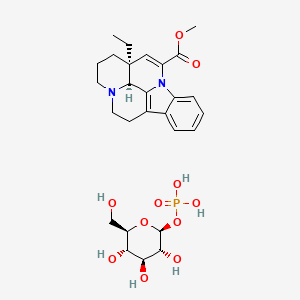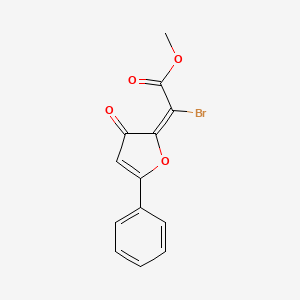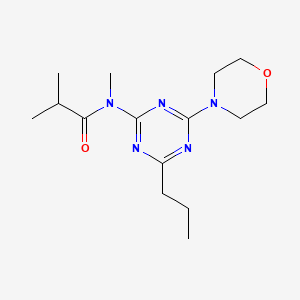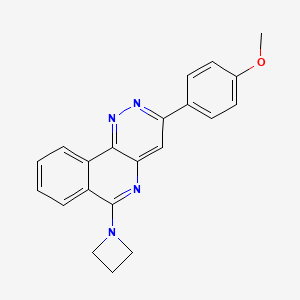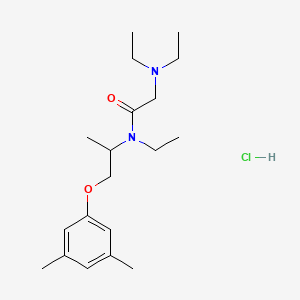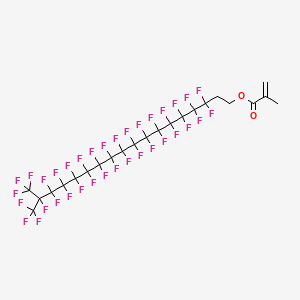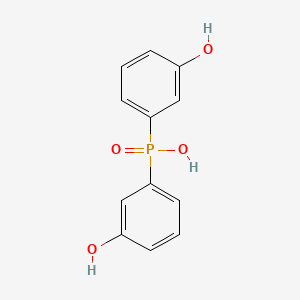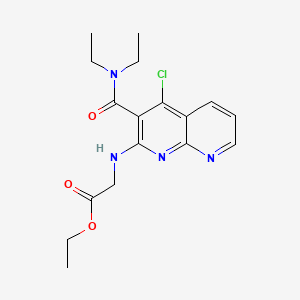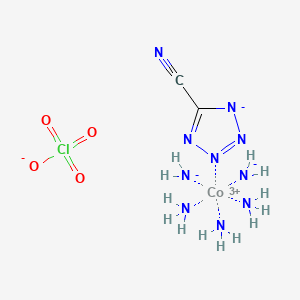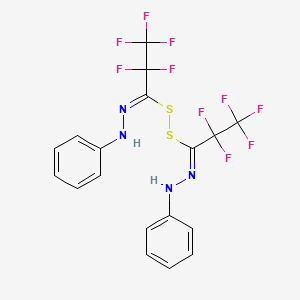
Benzo(b)thiophen-3-ol, 2-((4-fluorophenyl)azo)-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)thiophen-3-ol, 2-((4-fluorophenyl)azo)-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzo(b)thiophene core, which is a sulfur-containing heterocycle, and is further functionalized with various substituents, including a fluorophenyl group, a methoxy group, and an azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophen-3-ol, 2-((4-fluorophenyl)azo)-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the benzo(b)thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the azo group: The azo linkage can be introduced via diazotization followed by azo coupling reactions.
Functionalization with methoxy and fluorophenyl groups: These groups can be introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thiophen-3-ol, 2-((4-fluorophenyl)azo)-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the azo group may produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzo(b)thiophen-3-ol, 2-((4-fluorophenyl)azo)-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzo(b)thiophene derivatives: Compounds with similar benzo(b)thiophene cores but different substituents.
Azo compounds: Compounds containing azo linkages with various aromatic or heterocyclic groups.
Methoxy-substituted compounds: Compounds with methoxy groups attached to aromatic or heterocyclic rings.
Uniqueness
The uniqueness of Benzo(b)thiophen-3-ol, 2-((4-fluorophenyl)azo)-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide lies in its complex structure, which combines multiple functional groups and heterocyclic elements. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
155857-49-1 |
|---|---|
Molecular Formula |
C29H26FN3O6S |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(2E)-2-[(4-fluorophenyl)hydrazinylidene]-4-methoxy-7-[(12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraen-9-yl]-1,1-dioxo-1-benzothiophen-3-one |
InChI |
InChI=1S/C29H26FN3O6S/c1-15-4-10-22-25-20(14-39-22)23(38-3)13-31-12-19(24(15)25)18-9-11-21(37-2)26-27(34)29(40(35,36)28(18)26)33-32-17-7-5-16(30)6-8-17/h5-9,11-15,19,22,32H,4,10H2,1-3H3/b23-13+,31-12?,33-29+ |
InChI Key |
MZEKNDWVLPOXDB-OIQQTIPISA-N |
Isomeric SMILES |
CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C(=O)/C(=N\NC6=CC=C(C=C6)F)/S5(=O)=O |
Canonical SMILES |
CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C(=O)C(=NNC6=CC=C(C=C6)F)S5(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


